2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0818115
InChI:
InChI=1S/C12H10N4O3S2/c1-7-5-20-11(13-7)14-9(17)6-21-12-16-15-10(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,14,17)
SMILES:
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Molecular Formula:
C12H10N4O3S2
Molecular Weight:
322.4 g/mol
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC0818115
Molecular Formula: C12H10N4O3S2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O3S2 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H10N4O3S2/c1-7-5-20-11(13-7)14-9(17)6-21-12-16-15-10(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,14,17) |
| Standard InChI Key | CHUBYAWDIUTGGX-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator